3-Amino-2,2-dimethylpropanenitrile hydrochloride
Overview
Description
3-Amino-2,2-dimethylpropanenitrile hydrochloride: is a chemical compound with the molecular formula C5H11ClN2. It is a derivative of propanenitrile, featuring an amino group and two methyl groups attached to the second carbon atom. This compound is often used in various chemical syntheses and research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,2-dimethylpropanenitrile hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2,2-dimethylpropanenitrile.
Amination: The nitrile group is subjected to an amination reaction using ammonia or an amine source under controlled conditions.
Hydrochloride Formation: The resulting 3-Amino-2,2-dimethylpropanenitrile is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves:
Large-scale amination: Utilizing reactors designed for high-pressure and high-temperature conditions.
Purification: Employing techniques such as crystallization or recrystallization to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2,2-dimethylpropanenitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides or nitriles.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of oxides or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or nitriles.
Scientific Research Applications
3-Amino-2,2-dimethylpropanenitrile hydrochloride is utilized in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-2,2-dimethylpropanenitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecules. The nitrile group can also participate in various chemical reactions, altering the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-methylpropanenitrile hydrochloride
- 3-Amino-2-methylbutanenitrile hydrochloride
- 3-Amino-2,2-dimethylbutanenitrile hydrochloride
Uniqueness
3-Amino-2,2-dimethylpropanenitrile hydrochloride is unique due to its specific structural features, such as the presence of two methyl groups on the second carbon atom, which influence its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound in various chemical syntheses and research applications.
Properties
IUPAC Name |
3-amino-2,2-dimethylpropanenitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2.ClH/c1-5(2,3-6)4-7;/h3,6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RALIKTFJLRUEDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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